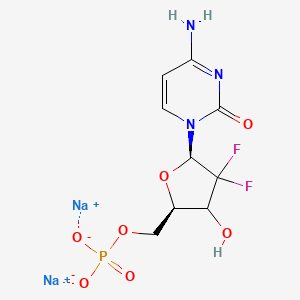

Gemcitabine monophosphate (disodium)

Description

Historical Derivation and Role as a Key Intracellular Metabolite of Gemcitabine (B846)

Gemcitabine (2′,2′-difluorodeoxycytidine, or dFdC) was initially synthesized in the early 1980s and was originally investigated for its antiviral properties. wikipedia.org However, preclinical studies soon revealed its potent ability to kill leukemia cells in vitro, shifting its developmental path towards oncology. wikipedia.org Gemcitabine was approved for medical use in 1995 and has since become a cornerstone treatment for various solid tumors, including pancreatic, non-small cell lung, breast, and ovarian cancers. wikipedia.orgmassivebio.com

Once formed, dFdCMP is further phosphorylated by other intracellular kinases to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms. massivebio.comclinpgx.org These active metabolites are the ultimate effectors of gemcitabine's cytotoxic activity. dFdCTP is incorporated into DNA, where it halts further DNA synthesis, and dFdCDP inhibits the enzyme ribonucleotide reductase, which is essential for producing the deoxynucleotides required for DNA synthesis. massivebio.comclinpgx.org Therefore, the formation of gemcitabine monophosphate is an indispensable prerequisite for the anticancer effects of gemcitabine.

Table 1: Key Enzymes in Gemcitabine Metabolism

| Enzyme | Abbreviation | Role in Gemcitabine Metabolism |

|---|---|---|

| Deoxycytidine kinase | dCK | Catalyzes the initial and rate-limiting phosphorylation of gemcitabine to gemcitabine monophosphate (dFdCMP). clinpgx.orgnih.gov |

| UMP/CMP kinase | CMPK1 | Phosphorylates dFdCMP to gemcitabine diphosphate (dFdCDP). clinpgx.org |

| Nucleoside-diphosphate kinase | NDPK | Phosphorylates dFdCDP to the active gemcitabine triphosphate (dFdCTP). clinpgx.org |

| Cytidine (B196190) deaminase | CDA | Inactivates gemcitabine by converting it to 2′,2′-difluorodeoxyuridine (dFdU). massivebio.comclinpgx.org |

Foundational Research Establishing its Biological Importance

Early research into the mechanism of action of gemcitabine quickly identified the necessity of its intracellular phosphorylation. Studies demonstrated that for gemcitabine to exert its cytotoxic effects, it must be converted into its phosphorylated metabolites. The foundational understanding of gemcitabine monophosphate's biological importance stems from the elucidation of this metabolic pathway.

It was established that dFdCMP itself does not have significant anti-cancer activity but is the essential precursor to the active forms, dFdCDP and dFdCTP. nih.gov The biological significance of gemcitabine monophosphate is therefore intrinsically linked to its role as a metabolic gateway. Research has shown that the levels of dFdCMP within a cancer cell can be a determinant of the ultimate efficacy of gemcitabine treatment. researchgate.net

Furthermore, the "self-potentiation" of gemcitabine, a unique characteristic that enhances its own activity, is also connected to its phosphorylated metabolites. The diphosphate form, dFdCDP, by inhibiting ribonucleotide reductase, depletes the cell's pool of normal deoxynucleotides. This reduction in competing molecules facilitates the incorporation of the triphosphate form, dFdCTP, into DNA, thereby amplifying the drug's cytotoxic effect. nih.gov This entire cascade is contingent on the initial formation of gemcitabine monophosphate.

Overview of Academic Research Trajectories for Gemcitabine Monophosphate (Disodium)

Academic research on gemcitabine monophosphate has evolved from its initial identification as a key metabolite to a more nuanced exploration of its role in clinical challenges and therapeutic innovation. A significant area of investigation has been its involvement in mechanisms of chemoresistance. It has been observed that cancer cells can develop resistance to gemcitabine by reducing the expression or activity of deoxycytidine kinase (dCK), the enzyme responsible for converting gemcitabine to dFdCMP. nih.govnih.gov This directly limits the production of the active metabolites, rendering the drug ineffective.

This understanding has spurred a major research trajectory focused on developing strategies to bypass this resistance mechanism. One of the most prominent approaches has been the design and synthesis of gemcitabine monophosphate prodrugs. nih.govnih.gov These are chemically modified versions of dFdCMP that can enter the cell and then be converted into the active monophosphate form, circumventing the need for dCK-mediated activation. nih.govnih.gov Various types of prodrugs, such as phosphoramidate (B1195095) and lipid-based derivatives, have been investigated to improve the intracellular delivery and efficacy of gemcitabine. nih.govmdpi.com

Another avenue of research has explored the role of nucleoside transporters in the uptake of gemcitabine, which is a prerequisite for its conversion to dFdCMP. nih.gov The expression levels of these transporters on the surface of cancer cells can influence the intracellular concentration of gemcitabine and, consequently, the amount of dFdCMP that can be formed. nih.gov This has led to investigations into using transporter expression as a predictive biomarker for gemcitabine sensitivity.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H10F2N3Na2O7P |

|---|---|

Molecular Weight |

387.14 g/mol |

IUPAC Name |

disodium;[(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C9H12F2N3O7P.2Na/c10-9(11)6(15)4(3-20-22(17,18)19)21-7(9)14-2-1-5(12)13-8(14)16;;/h1-2,4,6-7,15H,3H2,(H2,12,13,16)(H2,17,18,19);;/q;2*+1/p-2/t4-,6?,7-;;/m1../s1 |

InChI Key |

JVSFEPHISQCATF-VMHTZBTKSA-L |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2C(C([C@H](O2)COP(=O)([O-])[O-])O)(F)F.[Na+].[Na+] |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])[O-])O)(F)F.[Na+].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Characterization in Research Settings

Chemical Synthesis Pathways and Strategies for Gemcitabine (B846) Monophosphate (Disodium)

While in vivo phosphorylation is an enzymatic process, chemical synthesis in a laboratory setting provides a direct route to obtain gemcitabine monophosphate. These methods are essential for producing the compound for various research applications, including the development of derivatives and prodrugs.

The chemical phosphorylation of nucleosides like gemcitabine requires careful selection of phosphorylating agents and protective group strategies to ensure regioselectivity at the 5'-hydroxyl position. A common approach involves the use of phosphoramidite (B1245037) chemistry. For instance, a phosphoramidate (B1195095) prodrug of gemcitabine monophosphate has been synthesized, designed to deliver the monophosphate intracellularly. This strategy circumvents the reliance on deoxycytidine kinase (dCK) for the initial phosphorylation step, which is often a mechanism of drug resistance. nih.govnih.gov The synthesis can involve the in situ generation of a phosphorylating agent from a phosphoramidic dichloride and 1-hydroxybenzotriazole (B26582) (HOBT), which then selectively reacts with the 5'-hydroxyl group of a protected gemcitabine derivative.

Another strategy involves the use of phosphorous oxychloride (POCl3) in an appropriate solvent, a classic method for nucleoside phosphorylation. However, this method can lack selectivity and may require extensive purification to isolate the desired 5'-monophosphate from other phosphorylated byproducts.

More advanced methods may utilize phosphoramidite reagents in combination with an activator, such as 1H-tetrazole, to achieve a more controlled and efficient phosphorylation. The resulting phosphite (B83602) triester is then oxidized to the phosphate (B84403) triester, followed by deprotection to yield the desired nucleoside monophosphate.

Enzymatic synthesis offers a highly specific and often more environmentally friendly alternative to chemical phosphorylation. In biological systems, gemcitabine is converted to gemcitabine monophosphate (dFdCMP) primarily by the enzyme deoxycytidine kinase (dCK). nih.gov This enzymatic reaction is the rate-limiting step in the activation of gemcitabine. nih.gov

For in vitro synthesis, various nucleoside kinases have been employed. For example, deoxycytidine kinase (dCK) and other kinases can be utilized in biocatalytic systems to phosphorylate gemcitabine to its monophosphate form. These enzymatic reactions are typically performed in aqueous buffers under mild conditions and offer high yields with minimal byproducts.

The synthesis of research-grade gemcitabine monophosphate (disodium) requires meticulous optimization of reaction conditions and robust purification methods. Key parameters for optimization include the choice of solvent, reaction temperature, stoichiometry of reagents, and reaction time.

Following synthesis, purification is critical to remove unreacted starting materials, byproducts, and excess reagents. Common purification techniques include:

Ion-exchange chromatography: This is a highly effective method for separating charged molecules like nucleotides. Anion-exchange chromatography is particularly useful for purifying gemcitabine monophosphate, where the negatively charged phosphate group binds to the positively charged resin. Elution is typically achieved using a salt gradient.

Reversed-phase high-performance liquid chromatography (RP-HPLC): This technique separates molecules based on their hydrophobicity. While gemcitabine and its monophosphate are relatively polar, RP-HPLC can be used with appropriate mobile phases to achieve high purity.

Precipitation: The disodium (B8443419) salt of gemcitabine monophosphate can be precipitated from the reaction mixture by the addition of a suitable anti-solvent, such as ethanol (B145695) or acetone. This can be an effective method for initial purification and isolation of the product.

The final product is typically characterized by techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P), mass spectrometry (MS), and HPLC to confirm its identity, purity, and structure.

| Purification Technique | Principle | Application for Gemcitabine Monophosphate |

| Ion-Exchange Chromatography | Separation based on charge. | Highly effective for purifying the negatively charged monophosphate from neutral or less charged impurities. |

| Reversed-Phase HPLC | Separation based on hydrophobicity. | Can be used for high-resolution purification and analysis of purity. |

| Precipitation | Differential solubility. | Useful for initial isolation and bulk purification of the disodium salt. |

Table 1: Common Purification Techniques for Gemcitabine Monophosphate

Derivatization and Chemical Modification of Gemcitabine Monophosphate (Disodium) for Research Probes

To study the metabolic pathways and molecular interactions of gemcitabine monophosphate, researchers have developed various derivatized forms of the molecule to act as research probes. These probes can be radiolabeled for metabolic tracing or tagged with fluorescent or affinity labels to visualize their cellular localization and identify binding partners.

Radiolabeling is a powerful tool for tracking the fate of molecules in biological systems. Gemcitabine and its metabolites can be labeled with various radioisotopes, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), during their chemical synthesis. For example, a tritiated version of cytidine (B196190) 5'-triphosphate has been used as a marker to help quantify the encapsulation of gemcitabine triphosphate in nanoparticles.

Alternatively, gemcitabine itself can be radiolabeled and then administered to cells or organisms, where it is enzymatically converted to the radiolabeled monophosphate. This allows for the tracing of the entire metabolic activation pathway. The distribution and accumulation of the radiolabeled gemcitabine monophosphate can then be monitored using techniques like scintillation counting or autoradiography.

Fluorescent and affinity-tagged analogs of gemcitabine monophosphate are invaluable tools for studying its cellular uptake, localization, and interactions with proteins.

Fluorescent Analogs: A fluorescently labeled version of gemcitabine has been synthesized by attaching a fluorophore, such as Atto680, to the 4-amino group of the cytosine ring. acs.org While this modification is on the parent drug, the resulting fluorescent gemcitabine can be phosphorylated intracellularly to produce a fluorescent monophosphate analog. This allows for the visualization of the drug's distribution within cells and tissues using fluorescence microscopy. acs.org The development of such probes helps in understanding the mechanisms of drug uptake and resistance. acs.org

Affinity-Tagged Analogs: Affinity tags, such as biotin (B1667282), can be conjugated to gemcitabine to create probes for identifying its protein binding partners. A gemcitabine-coumarin-biotin conjugate has been synthesized as a theranostic prodrug. acs.org The biotin moiety allows for the capture and identification of proteins that interact with the gemcitabine molecule. This approach, known as affinity-based protein profiling, can provide insights into the off-target effects and novel mechanisms of action of the drug. The synthesis of such a conjugate involves multi-step chemical reactions to link the gemcitabine, a linker, and the biotin tag. acs.org

The general strategy for creating affinity-tagged nucleoside monophosphates involves synthesizing a derivative of the nucleoside with a linker attached, which can then be phosphorylated and subsequently coupled to the affinity tag. Alternatively, a pre-tagged nucleoside can be phosphorylated. These affinity probes are crucial for pull-down assays followed by mass spectrometry to identify interacting proteins.

| Probe Type | Label | Research Application | Example |

| Radiometric | ³H, ¹⁴C | Metabolic tracing, quantification in tissues. | [³H]Gemcitabine (intracellularly phosphorylated) |

| Fluorescent | Atto680 | Cellular imaging, uptake studies. | Gemcitabine-Atto680 (intracellularly phosphorylated) acs.org |

| Affinity | Biotin | Identification of protein binding partners. | Gemcitabine-coumarin-biotin conjugate acs.org |

Table 2: Research Probes Based on Gemcitabine Monophosphate

Advanced Spectroscopic and Chromatographic Methods for Research Characterization of Gemcitabine Monophosphate (Disodium) Purity and Identity

The rigorous identification and purity assessment of Gemcitabine Monophosphate (Disodium Salt) in research settings are paramount to ensure the reliability and reproducibility of scientific findings. Due to the compound's polar and ionic nature, resulting from the phosphate group and the basic cytosine moiety, specialized analytical techniques are required. Advanced spectroscopic and chromatographic methods are indispensable tools for elucidating its chemical structure, confirming its identity, and quantifying its purity with a high degree of confidence.

Chromatographic Methods for Purity and Identity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of gemcitabine and its phosphorylated metabolites. However, the inherent polarity of gemcitabine monophosphate presents a challenge for traditional reversed-phase (RP) HPLC methods, which typically rely on hydrophobic interactions for analyte retention. Standard C18 columns often provide insufficient retention for such polar compounds, leading to elution near the solvent front and poor resolution from other polar impurities.

To overcome this, several specialized HPLC strategies are employed:

Ion-Pair Reversed-Phase (IP-RP) HPLC: This is a widely adopted method for analyzing charged analytes like gemcitabine monophosphate on reversed-phase columns. researchgate.netnih.gov An ion-pairing reagent, typically a long-chain alkylamine such as tetrabutylammonium, is added to the mobile phase. researchgate.net This reagent forms a neutral ion pair with the negatively charged phosphate group of gemcitabine monophosphate, increasing its hydrophobicity and promoting retention on the non-polar stationary phase. The separation can then be controlled by adjusting the concentration of the ion-pairing reagent and the organic modifier in the mobile phase. researchgate.netchemrxiv.org

Porous Graphitic Carbon (PGC) Chromatography: PGC columns offer a unique stationary phase that provides excellent retention for highly polar compounds, making it well-suited for the analysis of nucleosides and nucleotides. nih.govsigmaaldrich.commz-at.deresearchgate.net The retention mechanism on PGC is based on a combination of hydrophobic interactions and polar interactions with the graphitized carbon surface. This allows for the effective separation of gemcitabine monophosphate from its parent nucleoside, gemcitabine, and other related polar impurities, often using mass spectrometry-compatible mobile phases. nih.govnih.gov

A typical HPLC method for the analysis of gemcitabine monophosphate would be validated according to established guidelines to ensure its specificity, linearity, accuracy, and precision. nih.govmdpi.comuclouvain.be

Interactive Data Table: Representative HPLC Parameters for Gemcitabine Analogs

Note: The retention time for Gemcitabine Monophosphate (Disodium) will vary based on the specific ion-pairing reagent used and its concentration.

Spectroscopic Methods for Structural Elucidation and Identity

Spectroscopic techniques provide detailed information about the molecular structure of gemcitabine monophosphate, confirming its identity and providing evidence of its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique for the complete structural elucidation of the molecule in solution.

¹H NMR: Provides information on the number and environment of protons in the molecule, including those on the cytosine base and the sugar moiety. researchgate.netchemicalbook.com

¹³C NMR: Reveals the carbon skeleton of the molecule.

³¹P NMR: Is particularly informative for phosphorylated compounds, showing a characteristic signal for the phosphate group.

¹⁹F NMR: The two fluorine atoms on the sugar ring give a distinct signal, which is highly useful for identifying gemcitabine and its metabolites. rsc.org The chemical shift of gemcitabine is approximately -116.33 ppm. rsc.org The presence of the phosphate group in gemcitabine monophosphate would be expected to induce a shift in the signals of the nearby sugar protons and carbons compared to the parent gemcitabine.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to gain structural information through fragmentation analysis. When coupled with a chromatographic separation technique (LC-MS), it becomes a highly sensitive and specific tool for identifying and quantifying the compound in complex mixtures. The expected monoisotopic mass for the gemcitabine monophosphate anion (C₉H₁₁F₂N₃O₇P⁻) is approximately 342.03 g/mol . In the negative ion mode, this would be the prominent ion observed. For the disodium salt, the molecular weight is approximately 387.14 g/mol . nih.gov

Tandem mass spectrometry (MS/MS) is employed to fragment the parent ion, yielding a characteristic pattern of product ions that can be used for definitive identification. Key fragmentation pathways for gemcitabine monophosphate would involve the cleavage of the glycosidic bond to yield the protonated cytosine base and the cleavage of the phosphate ester bond.

Interactive Data Table: Predicted and Observed Mass Spectrometry Data for Gemcitabine Monophosphate

Ultraviolet (UV) Spectroscopy: Gemcitabine monophosphate exhibits a characteristic UV absorption maximum due to the cytosine chromophore. The λmax is typically observed around 270-275 nm in aqueous solutions. nih.gov This property is primarily used for quantitative analysis in HPLC with UV detection.

The combination of these advanced chromatographic and spectroscopic methods provides a comprehensive characterization of gemcitabine monophosphate (disodium), ensuring its identity, purity, and suitability for research applications.

Biochemical Mechanisms of Action and Intracellular Pharmacology of Gemcitabine Monophosphate Disodium

Cellular Uptake and Transport Mechanisms of Gemcitabine (B846) Precursors Leading to Gemcitabine Monophosphate (Disodium) Formation

Being a hydrophilic molecule, gemcitabine cannot passively diffuse across the cell membrane. nih.govresearchgate.net Its entry into the cell is mediated by specific nucleoside transporter proteins. nih.govresearchgate.net

The cellular uptake of gemcitabine is primarily facilitated by two major families of nucleoside transporters: the human equilibrative nucleoside transporters (hENTs) and the human concentrative nucleoside transporters (hCNTs). nih.govnih.gov

Human Equilibrative Nucleoside Transporters (hENTs): hENT1 (SLC29A1) and hENT2 (SLC29A2) are bidirectional transporters that move gemcitabine across the cell membrane down its concentration gradient. nih.gov hENT1 is considered the main transporter for gemcitabine in many cancer cell lines, and its expression levels have been linked to gemcitabine sensitivity. nih.govnih.govnih.gov

Human Concentrative Nucleoside Transporters (hCNTs): hCNT1 (SLC28A1) and hCNT3 (SLC28A3) are sodium-dependent transporters that can move gemcitabine into the cell against a concentration gradient. nih.gov While hENT1 is often the primary transporter, hCNTs, particularly hCNT1 and hCNT3, also contribute to gemcitabine uptake. nih.govnih.gov The affinity of these transporters for gemcitabine varies, with hCNT1 showing a high affinity. nih.gov

The table below summarizes the key nucleoside transporters involved in gemcitabine uptake.

| Transporter | Gene Symbol | Transport Mechanism | Affinity for Gemcitabine (Km) | Reference |

| hENT1 | SLC29A1 | Equilibrative | 160 µM | nih.gov |

| hENT2 | SLC29A2 | Equilibrative | 740 µM | nih.gov |

| hCNT1 | SLC28A1 | Concentrative (Na+ dependent) | 18 µM | nih.gov |

| hCNT3 | SLC28A3 | Concentrative (Na+ dependent) | High | nih.gov |

Once inside the cell, gemcitabine undergoes rapid phosphorylation to gemcitabine monophosphate (dFdCMP). nih.govnih.gov This phosphorylation is a critical step for "trapping" the drug within the cell. The addition of the phosphate (B84403) group increases the negative charge of the molecule, preventing its efflux back out of the cell via the equilibrative nucleoside transporters. This metabolic trapping leads to the intracellular accumulation of gemcitabine nucleotides, which is essential for its cytotoxic activity. aacrjournals.org

Initial Phosphorylation and Formation of Gemcitabine Monophosphate (Disodium)

The conversion of gemcitabine to its monophosphate form is the first and rate-limiting step in its activation pathway. nih.govnih.gov

The primary enzyme responsible for the phosphorylation of gemcitabine to dFdCMP is deoxycytidine kinase (dCK). nih.govaacrjournals.org dCK is a crucial enzyme in the nucleoside salvage pathway, and its activity is a key determinant of gemcitabine's efficacy. aacrjournals.org Studies have shown a strong correlation between dCK activity levels and the sensitivity of cancer cells to gemcitabine. nih.govaacrjournals.org To a lesser extent, thymidine (B127349) kinase 2 can also phosphorylate gemcitabine. nih.govdrugbank.com

Kinetic studies have demonstrated that gemcitabine is an effective substrate for dCK. The Michaelis constant (Km) of dCK for gemcitabine has been reported to be 4.6 µM, which is comparable to its natural substrate, deoxycytidine (Km = 1.5 µM). nih.govnih.gov

The activity of dCK is subject to feedback inhibition by deoxycytidine triphosphate (dCTP), the end product of the pathway. nih.gov This regulation helps maintain the balance of intracellular nucleotide pools. Research has indicated that dCTP inhibits the phosphorylation of gemcitabine more potently than the phosphorylation of the natural substrate, deoxycytidine. nih.gov This suggests that the intracellular concentration of dCTP can significantly influence the activation of gemcitabine.

dCK exhibits a broad substrate specificity, phosphorylating various deoxyribonucleoside analogues in addition to its natural substrates. aacrjournals.org Its ability to efficiently phosphorylate gemcitabine is fundamental to the drug's anticancer activity.

Downstream Metabolic Pathways of Gemcitabine Monophosphate (Disodium)

Following its formation, gemcitabine monophosphate (dFdCMP) is further metabolized to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms by other cellular kinases. nih.govpatsnap.com These subsequent phosphorylations are catalyzed by UMP/CMP kinase (CMPK1) and nucleoside-diphosphate kinase (NDPK), respectively. nih.govclinpgx.org

However, dFdCMP can also be a substrate for an inactivating enzyme, deoxycytidylate deaminase (DCTD), which converts it to difluorodeoxyuridine monophosphate (dFdUMP). nih.govclinpgx.org This deamination represents a pathway of drug inactivation. researchgate.net Additionally, dFdCMP can be dephosphorylated back to gemcitabine by cytosolic 5'-nucleotidases (NT5C). nih.govclinpgx.org

Conversion to Gemcitabine Diphosphate (dFdCDP) by Nucleoside Monophosphate Kinases

The conversion of gemcitabine monophosphate is a crucial step in the activation pathway of gemcitabine. nih.gov Gemcitabine monophosphate (dFdCMP) is phosphorylated to gemcitabine diphosphate (dFdCDP) by the enzyme nucleoside monophosphate kinase (NMK), specifically UMP/CMP kinase (CMPK1). nih.govclinpgx.orgnih.gov This enzymatic reaction adds a second phosphate group to the molecule, preparing it for the final activation step. pnas.org The formation of dFdCDP is significant because this metabolite is a potent inhibitor of ribonucleotide reductase (RNR). pnas.orgnih.gov RNR is the enzyme responsible for converting ribonucleotides into deoxyribonucleotides, which are essential building blocks for DNA synthesis and repair. nih.gov By inhibiting RNR, dFdCDP depletes the intracellular pool of deoxyribonucleotides, particularly deoxycytidine triphosphate (dCTP). nih.gov This depletion enhances the subsequent incorporation of gemcitabine's active form into DNA, a mechanism known as self-potentiation. nih.gov

Subsequent Phosphorylation to Gemcitabine Triphosphate (dFdCTP)

The final step in the anabolic pathway is the phosphorylation of gemcitabine diphosphate (dFdCDP) to the primary active metabolite, gemcitabine triphosphate (dFdCTP). researchgate.netnih.gov This reaction is catalyzed by nucleoside-diphosphate kinases (NDPKs). nih.govclinpgx.orgnih.gov The resulting dFdCTP molecule is the main effector of gemcitabine's cytotoxic activity. nih.gov It acts as a fraudulent nucleotide, competing with the natural deoxycytidine triphosphate (dCTP) for incorporation into the elongating strand of DNA by DNA polymerases. nih.govclinpgx.org Once incorporated, it leads to a phenomenon called "masked chain termination," where one additional deoxynucleotide is added before DNA synthesis is irreversibly halted. nih.govclinpgx.org This action effectively prevents DNA repair enzymes from removing the incorporated gemcitabine nucleotide, leading to the inhibition of DNA synthesis and ultimately, cell death. nih.govacs.org

Table 1: Anabolic Phosphorylation Pathway of Gemcitabine Monophosphate

| Metabolite Precursor | Enzyme | Resulting Metabolite | Key Function of Metabolite |

|---|---|---|---|

| Gemcitabine Monophosphate (dFdCMP) | UMP/CMP Kinase (CMPK1) | Gemcitabine Diphosphate (dFdCDP) | Inhibits ribonucleotide reductase (RNR), depleting dNTP pools. clinpgx.orgnih.govpnas.org |

| Gemcitabine Diphosphate (dFdCDP) | Nucleoside-Diphosphate Kinase (NDPK) | Gemcitabine Triphosphate (dFdCTP) | Competes with dCTP for incorporation into DNA, causing masked chain termination. clinpgx.orgnih.govnih.gov |

Catabolism and Inactivation of Gemcitabine Monophosphate (Disodium) and its Metabolites

Parallel to its activation, gemcitabine monophosphate and its parent compound are subject to catabolic processes that inactivate them, representing key mechanisms of drug resistance.

Role of Cytidine (B196190) Deaminase (CDA) in Gemcitabine Deamination

Cytidine deaminase (CDA) is a primary enzyme responsible for the inactivation of gemcitabine. nih.govnih.gov It catalyzes the deamination of the parent drug, gemcitabine (dFdC), converting it into its inactive metabolite, 2′,2′-difluoro-2′-deoxyuridine (dFdU). clinpgx.orgnih.gov This process is highly efficient, with studies indicating that the majority of intracellular gemcitabine can be converted to dFdU. clinpgx.orgnih.gov While CDA does not act directly on gemcitabine monophosphate, its activity is crucial as it limits the amount of the parent drug available for the initial, rate-limiting phosphorylation step to dFdCMP. nih.gov High levels of CDA activity have been associated with increased degradation of gemcitabine and reduced therapeutic efficacy. nih.gov

Deoxycytidylate Deaminase (dCMPD) Activity on Gemcitabine Monophosphate (Disodium)

Deoxycytidylate deaminase (dCMPD), also known as DCTD, directly catabolizes gemcitabine monophosphate (dFdCMP). nih.govclinpgx.org This enzyme converts dFdCMP into 2′,2′-difluorodeoxyuridine monophosphate (dFdUMP). nih.gov This deamination represents a significant inactivation pathway for the phosphorylated form of the drug. nih.govclinpgx.org Functional genomics studies have shown that variations in the gene for DCTD can alter its enzymatic activity towards gemcitabine monophosphate, suggesting that an individual's genetic makeup could influence the rate of this inactivation and, consequently, the drug's effectiveness. nih.gov

5'-Nucleotidases and Dephosphorylation Pathways

Dephosphorylation is another critical pathway for the inactivation of gemcitabine's active metabolites. Cytosolic 5'-nucleotidases (NT5Cs) are enzymes that can remove the phosphate group from gemcitabine monophosphate (dFdCMP), converting it back to the parent nucleoside, gemcitabine. nih.govclinpgx.org Specifically, enzymes such as cytosolic 5'-nucleotidase IA (NT5C1A) and cytosolic 5'-nucleotidase III (NT5C3) have been shown to dephosphorylate dFdCMP. nih.govjohnshopkins.edu Overexpression of these enzymes, particularly NT5C1A, has been observed in some cancers and is linked to gemcitabine resistance by reducing the intracellular concentration of its active phosphorylated metabolites. nih.gov

Table 2: Catabolic Pathways Affecting Gemcitabine and Gemcitabine Monophosphate

| Enzyme | Substrate | Resulting Product | Effect on Activity |

|---|---|---|---|

| Cytidine Deaminase (CDA) | Gemcitabine (dFdC) | 2′,2′-difluorodeoxyuridine (dFdU) | Inactivation of parent drug, reducing substrate for activation. clinpgx.orgnih.gov |

| Deoxycytidylate Deaminase (dCMPD/DCTD) | Gemcitabine Monophosphate (dFdCMP) | 2′,2′-difluorodeoxyuridine monophosphate (dFdUMP) | Inactivation of the monophosphate metabolite. nih.govnih.govnih.gov |

| 5'-Nucleotidases (e.g., NT5C1A, NT5C3) | Gemcitabine Monophosphate (dFdCMP) | Gemcitabine (dFdC) | Inactivation via dephosphorylation, reducing active metabolite pool. nih.govjohnshopkins.edunih.gov |

Table 3: List of Compounds

| Full Compound Name | Abbreviation |

|---|---|

| Gemcitabine | dFdC |

| Gemcitabine monophosphate | dFdCMP |

| Gemcitabine diphosphate | dFdCDP |

| Gemcitabine triphosphate | dFdCTP |

| 2′,2′-difluoro-2′-deoxyuridine | dFdU |

| 2′,2′-difluorodeoxyuridine monophosphate | dFdUMP |

| Deoxycytidine triphosphate | dCTP |

| UMP/CMP Kinase | CMPK1 |

| Nucleoside-diphosphate Kinase | NDPK |

| Cytidine Deaminase | CDA |

| Deoxycytidylate Deaminase | dCMPD / DCTD |

| 5'-Nucleotidase | 5'-NT / NT5C |

Molecular Interactions and Cellular Targets of Gemcitabine Monophosphate Disodium and Its Metabolites

Direct Enzymatic Interactions Involving Gemcitabine (B846) Monophosphate (Disodium)

Gemcitabine monophosphate (dFdCMP) is a crucial intermediate in the metabolic activation of gemcitabine. clinpgx.org The primary and rate-limiting step in gemcitabine's activation is its phosphorylation to dFdCMP by the enzyme deoxycytidine kinase (dCK). clinpgx.orgnih.gov This enzymatic reaction is pivotal, as the subsequent phosphorylation to the di- and triphosphate forms depends on this initial conversion. clinpgx.org

Beyond its role as a substrate for further phosphorylation, dFdCMP can also be a target for inactivating enzymes. Deoxycytidylate deaminase can deaminate dFdCMP, and cytosolic 5'-nucleotidases can dephosphorylate it, converting it back to the less active gemcitabine. clinpgx.org Additionally, research has indicated that gemcitabine monophosphate and its subsequent phosphate (B84403) derivatives can inhibit the 3'–5' exonuclease activity of DNA polymerase I. acs.org This inhibition suppresses the proofreading and editing functions of the polymerase, preventing the removal of the incorporated gemcitabine residue from the DNA strand. acs.org The inhibitory potency on this exonuclease activity increases with the number of phosphate groups, following the order: dFdC < dFdCMP < dFdCDP < dFdCTP. acs.org

A study involving a novel oral monophosphate prodrug of gemcitabine identified that cytochrome P450 4F2 (CYP4F2) is a key enzyme in its metabolism. nih.gov While this prodrug is designed to be converted to gemcitabine monophosphate, the study also noted that alkaline phosphatase can hydrolyze the prodrug to form gemcitabine. nih.govmdpi.com

Table 1: Key Enzymatic Interactions of Gemcitabine Monophosphate

| Enzyme | Interaction with Gemcitabine Monophosphate (dFdCMP) | Consequence of Interaction |

| Uracidylate-cytidylate monophosphate kinase (UMP-CMPK) | Phosphorylation of dFdCMP to gemcitabine diphosphate (B83284) (dFdCDP). pnas.org | Formation of the active metabolite dFdCDP, which inhibits ribonucleotide reductase. |

| Deoxycytidylate deaminase (DCTD) | Deamination of dFdCMP. clinpgx.org | Inactivation of the gemcitabine metabolite. |

| Cytosolic 5'-nucleotidases (NT5C) | Dephosphorylation of dFdCMP back to gemcitabine. clinpgx.org | Inactivation and potential efflux of the drug from the cell. |

| DNA polymerase I (3'–5' exonuclease domain) | Inhibition of exonuclease activity. acs.org | Suppression of DNA proofreading and repair, enhancing gemcitabine's cytotoxic effect. |

Inhibition of Ribonucleotide Reductase (RNR) by Gemcitabine Diphosphate

Gemcitabine diphosphate (dFdCDP) is a potent and irreversible inhibitor of ribonucleotide reductase (RNR), a critical enzyme responsible for the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates. nih.govnih.govresearchgate.net This enzymatic step is essential for producing the deoxynucleotide triphosphates (dNTPs) required for both DNA synthesis and repair. nih.gov The inhibition of RNR by dFdCDP is a key component of gemcitabine's "self-potentiating" mechanism. nih.gov

Ribonucleotide reductases are composed of two subunits, α (R1) and β (R2). nih.gov The α subunit contains the catalytic site and allosteric regulatory sites, while the β subunit houses a tyrosyl radical essential for catalysis. nih.gov Gemcitabine diphosphate (dFdCDP), a structural mimic of the natural substrate cytidine (B196190) diphosphate (CDP), binds to the catalytic site of the R1 subunit. researchgate.netnih.gov

Crystal structures reveal that dFdCDP binds to the catalytic site in a different conformation than the natural substrate, CDP. pnas.orgnih.gov This altered binding is attributed to the presence of the two fluorine atoms at the 2' position of the ribose sugar. pnas.org The inhibition mechanism involves the irreversible binding of the sugar moiety of dFdCDP to the R1 subunit, leading to the inactivation of the enzyme. nih.govacs.org This inactivation is accompanied by the release of cytosine. nih.gov

Furthermore, the binding of dFdCDP enhances the interaction between the α and β subunits of RNR, leading to the formation of a tight, inactive complex. nih.gov In human RNR, this results in the formation of an α6β6 complex. nih.govnih.gov This stabilization of an inactive oligomeric state prevents the enzyme from carrying out its function. nih.govacs.org The allosteric inhibition by dATP also involves the stabilization of a hexameric form of the α subunit, which limits the access of the β subunit, thereby inhibiting catalysis. nih.govacs.org

The inhibition of RNR by gemcitabine diphosphate (dFdCDP) leads to a significant reduction in the intracellular pools of deoxynucleotides, particularly deoxycytidine triphosphate (dCTP). nih.govnih.gov This depletion of the dCTP pool has a dual effect that enhances the efficacy of gemcitabine. nih.gov

Firstly, the lower concentration of dCTP reduces the competition for the active triphosphate metabolite of gemcitabine, dFdCTP, to be incorporated into the DNA strand by DNA polymerases. nih.gov Secondly, dCTP is a known feedback inhibitor of deoxycytidine kinase (dCK), the enzyme that performs the initial and rate-limiting step of gemcitabine activation. clinpgx.orgresearchgate.net By lowering dCTP levels, the feedback inhibition on dCK is reduced, leading to an increased rate of gemcitabine phosphorylation and a higher intracellular concentration of its active metabolites, dFdCDP and dFdCTP. nih.govresearchgate.net This process is a key aspect of gemcitabine's self-potentiation. nih.gov

Studies have shown that exposure to gemcitabine can cause a concentration-dependent decrease in dATP and dGTP pools, and to a lesser extent, dCTP pools, while dTTP levels may increase. nih.govnih.gov This profound imbalance in the dNTP pools disrupts the normal process of DNA replication and repair, contributing significantly to the cytotoxic effects of the drug. nih.gov

Table 2: Effects of Gemcitabine Metabolites on dNTP Pools

| Metabolite | Target Enzyme | Effect on dNTP Pools | Consequence |

| Gemcitabine diphosphate (dFdCDP) | Ribonucleotide Reductase (RNR) nih.gov | Depletion of dATP, dGTP, and dCTP pools. nih.gov | Increased ratio of dFdCTP to dCTP, favoring dFdCTP incorporation into DNA. nih.gov |

| Gemcitabine diphosphate (dFdCDP) | Ribonucleotide Reductase (RNR) nih.gov | Reduced feedback inhibition of deoxycytidine kinase (dCK) due to low dCTP. nih.gov | Increased phosphorylation of gemcitabine, leading to higher levels of active metabolites (self-potentiation). nih.gov |

Incorporation into Nucleic Acids and Associated Mechanisms

The triphosphate metabolite of gemcitabine, dFdCTP, is a key player in the drug's cytotoxic mechanism, primarily through its incorporation into both DNA and RNA. clinpgx.orgnih.govresearchgate.net

Gemcitabine triphosphate (dFdCTP) acts as a fraudulent nucleotide, competing with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand during replication. nih.govdrugbank.com DNA polymerases recognize dFdCTP and insert it into the DNA chain. researchgate.net

A unique feature of gemcitabine's action is the phenomenon known as "masked chain termination". nih.govresearchgate.net After the incorporation of a single gemcitabine nucleotide (as dFdCMP), DNA polymerase is able to add one more standard deoxynucleotide to the chain. nih.govresearchgate.netnih.gov However, after this addition, the polymerase is unable to proceed further, leading to the termination of DNA strand elongation. nih.govresearchgate.net This internal placement of the gemcitabine analog effectively "masks" it from the 3'-5' exonuclease proofreading activity of DNA repair enzymes, which are unable to recognize and excise the fraudulent nucleotide from this penultimate position. nih.govresearchgate.net This irreparable damage to the DNA leads to the inhibition of DNA synthesis and ultimately triggers apoptosis. clinpgx.orgnih.gov Research has also shown that gemcitabine and its phosphorylated forms can directly inhibit the 3'-5' exonuclease activity of DNA polymerase I, further preventing the removal of the incorporated drug. acs.org

In addition to its incorporation into DNA, gemcitabine triphosphate (dFdCTP) can also be incorporated into RNA strands. nih.govresearchgate.netoaepublish.com Although the primary mechanism of action is considered to be through DNA synthesis inhibition, the integration into RNA represents another potential avenue of cytotoxicity. nih.govresearchgate.net

Studies have demonstrated that gemcitabine is incorporated into both DNA and RNA in various tumor cell lines. nih.govresearchgate.net The extent of incorporation into RNA can vary between different cell types. nih.govresearchgate.net For instance, in A2780 ovarian carcinoma cells, the incorporation into DNA was found to be about twice that of its incorporation into RNA. nih.gov In contrast, in CCRF-CEM leukemia cells, DNA incorporation was 10-20 times higher than RNA incorporation. nih.gov

The incorporation of gemcitabine into RNA can lead to the inhibition of RNA synthesis, although the effect appears to be less pronounced than the inhibition of DNA synthesis. nih.gov In some cell lines, RNA synthesis was inhibited by up to 50%, while in others, complete inhibition was observed at higher drug concentrations and longer exposure times. nih.gov The precise molecular consequences of gemcitabine's incorporation into RNA are still being elucidated but may contribute to altered RNA processing, function, and ultimately, cellular disruption. oaepublish.comiiarjournals.org

Effects on DNA Replication Dynamics and Integrity

A primary mechanism of action for gemcitabine's metabolites is the profound disruption of DNA replication. This occurs through two distinct but complementary actions. Firstly, the diphosphate metabolite, gemcitabine diphosphate (dFdCDP), is a potent inhibitor of ribonucleotide reductase. This enzyme is essential for converting ribonucleotides into deoxyribonucleotides (dNTPs), the building blocks for DNA synthesis. wikipedia.org Inhibition of ribonucleotide reductase leads to a significant depletion of the intracellular dNTP pool, particularly deoxycytidine triphosphate (dCTP), which enhances the subsequent incorporation of the active triphosphate metabolite, dFdCTP, into the DNA strand. nih.gov

Secondly, dFdCTP acts as a fraudulent nucleotide, competing with the natural dCTP for incorporation into replicating DNA by DNA polymerases. embopress.org Once incorporated, dFdCTP triggers what is known as "masked chain termination." After dFdCTP is added to the growing DNA strand, DNA polymerase is able to add one more deoxynucleotide before synthesis is completely halted. embopress.orgoncotarget.com This unique feature effectively "masks" the modified sugar of gemcitabine from immediate recognition by proofreading exonucleases, making its removal difficult. oncotarget.com

The combination of dNTP pool depletion and masked chain termination leads to the stalling of DNA replication forks. medscape.comnih.gov These stalled forks are fragile structures prone to collapse, which can generate lethal DNA single- and double-strand breaks (DSBs). medscape.com The accumulation of these DNA breaks is a critical signal for the cell to initiate downstream damage response pathways. medscape.com

The replication stress and DNA strand breaks induced by gemcitabine metabolites trigger a robust DNA Damage Response (DDR). This response is a complex signaling network orchestrated by master kinases to arrest the cell cycle and coordinate repair, thereby promoting cell survival. Two principal signaling pathways are activated:

The ATR-Chk1 Pathway: Stalled replication forks and the resulting stretches of single-stranded DNA (ssDNA) are recognized by the Ataxia Telangiectasia and Rad3-related (ATR) kinase. nih.govoncotarget.com ATR, in conjunction with its partner ATRIP, activates the checkpoint kinase 1 (Chk1) through phosphorylation. nih.gov Activated Chk1 is a central effector of the S-phase checkpoint, working to stabilize the stalled replication forks, prevent further origin firing, and block progression into mitosis. plos.org The critical role of this pathway is highlighted by the fact that cells lacking key components like ATR or Chk1 are more sensitive to gemcitabine. nih.gov Furthermore, the combination of gemcitabine with ATR or Chk1 inhibitors shows strong synergistic effects in killing cancer cells by preventing the repair of gemcitabine-induced damage.

The ATM-Chk2 Pathway: The DNA double-strand breaks that result from the collapse of replication forks activate the Ataxia-Telangiectasia Mutated (ATM) kinase. nih.gov ATM, in turn, phosphorylates and activates checkpoint kinase 2 (Chk2). nih.gov The ATM-Chk2 pathway contributes to cell cycle arrest and the initiation of apoptosis in response to severe DNA damage. nih.gov Studies have shown that both the ATR-Chk1 and ATM-Chk2 pathways are triggered by gemcitabine and that both contribute to cell survival after treatment, indicating that gemcitabine induces a complex spectrum of DNA lesions. nih.gov

| Signaling Cascade | Primary Trigger | Key Kinases | Cellular Outcome |

| ATR-Chk1 Pathway | Stalled replication forks, single-stranded DNA (ssDNA) | ATR, Chk1 | S-phase checkpoint activation, replication fork stabilization, cell cycle arrest. nih.gov |

| ATM-Chk2 Pathway | DNA double-strand breaks (DSBs) | ATM, Chk2 | G1/S and G2/M checkpoint activation, cell cycle arrest, apoptosis. nih.gov |

Perturbation of Cell Cycle Regulation and Progression

Gemcitabine and its metabolites are cell cycle-specific agents, exerting their maximum effect during the S phase (DNA synthesis phase). aacrjournals.org The primary effect on cell cycle progression is a potent arrest in the S phase, a direct consequence of the inhibition of DNA synthesis. nih.gov However, gemcitabine also influences other cell cycle transitions. It can block the progression of cells from the G1 phase into the S phase. medscape.comaacrjournals.org

The mechanisms underlying this G1/S arrest are linked to the activation of the DNA damage response checkpoints. The ATM/Chk2 and ATR/Chk1 signaling cascades converge on downstream effectors that control cell cycle transitions. A key target is the family of Cdc25 phosphatases, particularly Cdc25A, which is required to activate the cyclin-dependent kinases (CDKs) that drive G1/S progression (e.g., CDK2). Activated Chk1 and Chk2 phosphorylate Cdc25A, marking it for ubiquitination and proteasomal degradation. nih.gov The loss of Cdc25A prevents the activation of CDK2, thereby halting the cell cycle at the G1/S boundary and preventing cells with damaged DNA from initiating replication. Additionally, the tumor suppressor protein p21, a CDK inhibitor, can be induced by DNA damage and has been shown to play a role in gemcitabine tolerance by altering cell cycle progression. medscape.com

Gemcitabine's assault on DNA integrity leads to the activation of multiple cell cycle checkpoints, including the G1/S, intra-S, and G2/M checkpoints. nih.gov These checkpoints serve as a cellular defense mechanism, providing time for the cell to attempt DNA repair before proceeding with the cell cycle. If the DNA damage is too extensive to be repaired, these checkpoint pathways can switch from a pro-survival to a pro-death signal, initiating apoptosis.

Apoptosis, or programmed cell death, is a major outcome of gemcitabine treatment. nih.gov The induction of apoptosis is intrinsically linked to the drug's primary mechanisms of action. The irreparable DNA damage and persistent replication stress caused by the incorporation of dFdCTP are critical triggers for apoptotic pathways. embopress.org The process is often mediated by the activation of effector caspases, such as caspase-3. nih.gov The apoptotic effect of gemcitabine often becomes more pronounced at later time points (e.g., 72-96 hours), following an initial period of cell cycle arrest. nih.govnih.gov This suggests that cells first attempt to arrest and repair, but if this fails, they are eliminated through apoptosis. The generation of large-sized DNA fragments (50-500 kb) has been identified as a critical event in gemcitabine-induced apoptosis, preceding the more characteristic nucleosomal DNA fragmentation. embopress.org

Analytical Methodologies for Research and Quantification of Gemcitabine Monophosphate Disodium

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of gemcitabine (B846) and its metabolites, offering robust and reproducible methods for separation and quantification. Due to the high polarity of phosphorylated compounds like dFdCMP, specific chromatographic conditions are required to achieve adequate retention and resolution from other endogenous nucleotides.

HPLC coupled with an ultraviolet (UV) detector is a widely accessible and cost-effective method for quantifying nucleosides and nucleotides. nih.gov These methods typically rely on a reversed-phase C18 column and a mobile phase consisting of a buffer and an organic modifier. nih.govnih.gov For gemcitabine, detection is commonly performed at wavelengths around 267-275 nm. nih.govnih.govscispace.com While HPLC-UV provides adequate limits of quantitation for the parent drug in serum or plasma, analyzing its phosphorylated intracellular metabolites like dFdCMP can be more challenging due to lower concentrations and potential interference from endogenous cellular components. nih.gov The use of a photodiode array (PDA) detector can enhance specificity by providing spectral data for the analyte peaks, helping to confirm their identity. uclouvain.be

Fluorometric detection is not a standard method for the direct quantification of gemcitabine monophosphate. However, research has explored fluorescence-based approaches for the parent drug. One such method involves a "signal-off" fluorescent nanoprobe that is quenched upon binding to gemcitabine, allowing for its detection. researchgate.net Other studies have synthesized fluorescently labeled gemcitabine prodrugs to visually track drug internalization and localization within cells using techniques like confocal microscopy. nih.gov These approaches are valuable for specific research applications but are not typically used for routine quantification of the dFdCMP metabolite itself.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive, specific, and simultaneous quantification of gemcitabine and its full spectrum of metabolites, including dFdCMP, dFdCDP, and dFdCTP. nih.govnih.gov This technique overcomes the limitations of UV detection, offering significantly lower limits of detection and unequivocal identification based on the mass-to-charge ratio of the precursor ion and its characteristic product ions. mdpi.com

Ion-pair LC-MS/MS methods have been developed to quantify endogenous nucleotides and the active triphosphate metabolite of gemcitabine (dFdCTP) in peripheral blood mononuclear cells. nih.gov Porous graphitic carbon (PGC) columns have also been successfully used, as they provide excellent retention and separation for highly polar compounds like nucleotides and nucleosides without the need for ion-pairing agents, which can sometimes suppress the MS signal. nih.gov A sensitive LC-MS/MS method using a PGC column was able to quantify gemcitabine, dFdU, and dFdCTP from as little as 10 mg of tumor tissue, demonstrating its utility in pharmacodynamic studies where sample material is limited. nih.govresearchgate.net The high specificity of MS is particularly advantageous because gemcitabine, as a fluorine-containing compound, has no endogenous stereoisomers that could interfere with quantification. mdpi.com

| Parameter | Description | Reference |

|---|---|---|

| Column | Porous Graphitic Carbon (PGC) or Reversed-Phase C18 | uclouvain.benih.gov |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) | nih.govajgreenchem.com |

| Flow Rate | 0.3 - 0.4 mL/min | uclouvain.benih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode | cornell.edu |

| Ionization | Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte | mdpi.com |

Capillary Electrophoresis (CE) for Separation and Analysis of Nucleotides

Capillary electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge, size, and shape. nih.gov Because nucleotides like gemcitabine monophosphate are negatively charged at neutral or alkaline pH, CE is an inherently suitable technique for their analysis. nih.gov Different modes of CE, such as capillary zone electrophoresis (CZE), have been developed and are considered powerful tools for analyzing biomolecules and their modifications. nih.govmdpi.com

Methods using CE coupled with inductively coupled plasma mass spectrometry (CE-ICP-MS) have been established for the determination of other monophosphate nucleotides, including adenosine (B11128) 5'-monophosphate (AMP) and guanosine (B1672433) 5'-monophosphate (GMP). nih.gov These methods achieve excellent separation in fused silica (B1680970) capillaries using a buffered electrolyte. nih.gov The principles of these assays are directly transferable to the analysis of dFdCMP. The key advantages of CE include its extremely high separation efficiency, short analysis times, and minimal sample and reagent consumption. nih.gov

Radiometric and Spectrophotometric Assays for Enzyme Kinetics and Metabolic Flux Studies

The formation of gemcitabine monophosphate from the parent drug is the rate-limiting step in its activation, a reaction catalyzed by the enzyme deoxycytidine kinase (dCK). nih.govnih.govnih.gov Therefore, assays that measure dCK activity are essential for studying gemcitabine's metabolic activation and mechanisms of drug resistance.

Radiometric assays represent a classic and highly sensitive method for measuring enzyme activity. These assays typically use gemcitabine radiolabeled with tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) as the substrate. After incubating the radiolabeled substrate with a cell or tissue homogenate, the reaction is stopped, and the product (radiolabeled dFdCMP) is separated from the unreacted substrate. aacrjournals.org Separation can be achieved using techniques like thin-layer chromatography (TLC), after which the radioactivity in the product spot is measured to determine the rate of formation. aacrjournals.org

Spectrophotometric and other non-radiochemical assays have also been developed to avoid the handling and disposal of radioactive materials.

HPLC-based assays: One robust method measures dCK activity by using gemcitabine as a substrate and then quantifying the amount of dFdCMP produced over time using HPLC. nih.gov This provides a direct measurement of the enzymatic product.

Spectrophotometric assays: While direct spectrophotometric measurement of dFdCMP formation is uncommon, coupled enzyme assays can be used. In this approach, the product of the dCK reaction (dFdCMP) is used as a substrate by a second enzyme in a reaction that produces a change in absorbance, which can be monitored continuously. General spectrophotometric methods, such as the Bradford assay, are also used to measure the total protein concentration in the sample, which is necessary to normalize the enzyme activity and express it as nmol/h/mg protein. aacrjournals.org Cell viability can also be assessed using spectrophotometric methods like the MTT assay to study the downstream effects of gemcitabine metabolism. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure of molecules and monitoring metabolic processes non-destructively. diva-portal.orgnih.gov For gemcitabine and its metabolites, the presence of two fluorine atoms in the molecule provides a unique analytical window. nih.govdiva-portal.org

Fluorine-19 (¹⁹F) NMR is particularly advantageous because the ¹⁹F isotope has 100% natural abundance and there is no endogenous ¹⁹F signal in biological systems, resulting in a clean background and high specificity. nih.govdiva-portal.org This technique allows for the real-time detection and quantification of gemcitabine and its metabolites, including the inactive metabolite dFdU, in various samples from cell cultures to in vivo tumor models. diva-portal.orgismrm.org ¹⁹F NMR has been used to monitor the modulation of gemcitabine pharmacokinetics in tumors and can distinguish between the parent drug and its metabolites based on their different chemical shifts. nih.govnih.gov However, a limitation of NMR is its relatively lower sensitivity compared to mass spectrometry, often requiring larger sample sizes or longer acquisition times to achieve adequate signal-to-noise for metabolite quantification. nih.govresearchgate.net

Sample Preparation and Extraction Techniques for Intracellular Gemcitabine Monophosphate (Disodium) Quantification in Research Models

The accurate measurement of intracellular metabolites like dFdCMP is critically dependent on the sample preparation and extraction methodology. The primary goals are to effectively lyse the cells, release the intracellular contents, and immediately halt all enzymatic activity to prevent the artificial degradation or further metabolism of the analyte. nih.gov Failure to properly quench metabolic processes can lead to significant under- or overestimation of the true intracellular concentration. nih.gov

Commonly employed extraction techniques involve two main strategies:

Organic Solvent Precipitation: This method uses ice-cold organic solvents, most commonly acetonitrile or methanol, to simultaneously precipitate proteins and quench enzymatic reactions. nih.gov In a typical protocol for tumor tissue, the sample is homogenized in an ice-cold acetonitrile/water mixture. nih.gov The precipitated proteins and cell debris are then removed by centrifugation, and the resulting supernatant, containing the soluble metabolites, can be analyzed directly or after evaporation and reconstitution in a suitable buffer. nih.gov

Acidic Extraction: This technique utilizes strong, cold acids such as perchloric acid (PCA) or trichloroacetic acid (TCA) to lyse cells and denature proteins. The acidic supernatant is collected after centrifugation and must be neutralized (e.g., with potassium hydroxide) before analysis by HPLC to prevent damage to the column and ensure proper chromatography.

The choice of method depends on the analytical platform and the specific metabolites of interest. Proper storage of samples, typically at -80°C, is also essential to ensure the long-term stability of the extracted nucleotides prior to analysis. nih.govnih.gov

| Method | Principle | Key Steps | Advantages | Reference |

|---|---|---|---|---|

| Acetonitrile Homogenization | Protein precipitation and quenching of enzymatic activity with a cold organic solvent. | 1. Homogenize tissue/cells in ice-cold acetonitrile. 2. Centrifuge to pellet debris. 3. Collect supernatant for analysis. | Effective quenching; compatible with LC-MS/MS. | nih.gov |

| Perchloric Acid (PCA) Extraction | Cell lysis and protein denaturation using a strong acid. | 1. Add cold PCA to cell pellet. 2. Vortex and incubate on ice. 3. Centrifuge to pellet debris. 4. Neutralize supernatant with KOH. | Efficient extraction of acid-soluble fraction. | aacrjournals.org |

Preclinical Studies: Mechanistic Investigations in in Vitro and in Vivo Models

Studies in Cell Lines and Primary Cell Cultures

In vitro studies using a variety of cancer cell lines and primary cell cultures have been fundamental in dissecting the molecular pathways perturbed by gemcitabine's metabolites, including gemcitabine (B846) monophosphate.

Gemcitabine monophosphate (dFdCMP) is the initial product of gemcitabine's intracellular phosphorylation by the enzyme deoxycytidine kinase (dCK). nih.govnih.govclinpgx.org This phosphorylation is a rate-limiting step for the drug's activation. nih.govnih.gov Once formed, dFdCMP is further phosphorylated to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms by other cellular kinases. nih.govclinpgx.org

While dFdCMP itself is not the primary effector molecule, its formation is a critical prerequisite for the subsequent production of the active metabolites that exert the main cytotoxic effects. The primary molecular pathways affected are:

Inhibition of DNA Synthesis: The ultimate active metabolite, dFdCTP, competitively inhibits DNA polymerase and is incorporated into the growing DNA strand, leading to "masked chain termination" and halting DNA replication. nih.govresearchgate.net

Inhibition of Ribonucleotide Reductase (RNR): The diphosphate metabolite, dFdCDP, is a potent inhibitor of RNR, the enzyme responsible for converting ribonucleotides into deoxyribonucleotides, which are essential for DNA synthesis and repair. clinpgx.orgnih.gov This inhibition depletes the pool of normal deoxynucleotides, further enhancing the incorporation of dFdCTP into DNA.

The disruption of DNA synthesis by gemcitabine's active metabolites leads to significant perturbations in the cell cycle and the induction of programmed cell death, or apoptosis.

Cell Cycle Arrest: Numerous studies have demonstrated that gemcitabine treatment leads to a prominent arrest of cells in the S phase of the cell cycle, which is the phase of active DNA replication. nih.govnih.gov This S-phase arrest is a direct consequence of the inhibition of DNA synthesis. dovepress.com At lower concentrations, gemcitabine can cause a transient S-phase arrest, while higher concentrations can lead to a more sustained arrest in all phases of the cell cycle. nih.gov

Apoptosis Induction: The sustained cell cycle arrest and irreparable DNA damage trigger apoptosis through various signaling pathways. Key mechanisms include:

Caspase-Dependent Apoptosis: Gemcitabine-induced apoptosis is often mediated by the activation of caspases, particularly caspase-3 and caspase-9. nih.govdovepress.com The cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspases is a common indicator of this process. dovepress.comnih.gov

Mitochondrial Pathway: The process can involve the mitochondrial (intrinsic) pathway of apoptosis, regulated by the Bcl-2 family of proteins. researchgate.netdovepress.com For instance, the expression of pro-apoptotic proteins like Bim can be upregulated. nih.gov

p53-Dependent and Independent Pathways: The tumor suppressor protein p53 can be activated in response to DNA damage, leading to the transcription of pro-apoptotic genes like TP53INP1. nih.gov However, gemcitabine can also induce apoptosis in cells with mutated or absent p53, indicating the involvement of p53-independent mechanisms.

MAPK Pathway Involvement: The p38 mitogen-activated protein kinase (MAPK) pathway has also been implicated in gemcitabine-stimulated apoptosis. researchgate.net

The apoptotic effects of gemcitabine are often observed at later time points (e.g., 72-96 hours) following the initial cell cycle arrest. nih.gov

Omics technologies have provided a global view of the cellular responses to gemcitabine and its metabolites, offering insights into mechanisms of action and resistance.

Proteomics: Proteomic analyses of pancreatic cancer cells have identified numerous proteins that are differentially expressed in response to gemcitabine. rsc.orgnih.govfrontiersin.org For example, studies have shown that gemcitabine can induce changes in proteins involved in the DNA damage response, DNA repair, and the ubiquitin-proteasome system. frontiersin.org In gemcitabine-resistant cells, there is often an overexpression of proteins involved in biosynthesis and detoxification. rsc.org Furthermore, proteomic studies have highlighted the upregulation of S-phase kinase-associated protein 2 (SKP2), a regulator of the cell cycle and chemoresistance, in response to gemcitabine. nih.gov

Metabolomics: Metabolomic profiling has been employed to identify metabolic signatures associated with gemcitabine sensitivity and resistance. nih.govfrontiersin.org In bladder cancer cell lines, resistance to gemcitabine has been linked to an increase in nucleotide synthesis. nih.gov Metabolomic studies have also revealed that gemcitabine resistance can be associated with alterations in pyrimidine (B1678525) metabolism and the pentose (B10789219) phosphate (B84403) pathway. nih.gov In pancreatic cancer, specific metabolites have been identified as potential predictive indicators of gemcitabine efficacy. frontiersin.org

Table 1: Key Molecular and Cellular Effects of Gemcitabine Metabolites in In Vitro Cell-Based Assays

| Effect | Key Findings | Relevant Metabolite(s) | References |

|---|---|---|---|

| Molecular Pathway Alteration | Inhibition of DNA polymerase and masked chain termination. | dFdCTP | nih.govresearchgate.net |

| Potent inhibition of ribonucleotide reductase. | dFdCDP | clinpgx.orgnih.gov | |

| Intracellular activation via phosphorylation by dCK. | dFdCMP | nih.govnih.govclinpgx.org | |

| Cell Cycle Perturbation | Prominent cell cycle arrest in the S phase. | dFdCTP, dFdCDP | nih.govnih.govdovepress.com |

| Apoptosis Induction | Activation of caspase-3 and caspase-9. | dFdCTP | nih.govdovepress.com |

| Involvement of the mitochondrial pathway and Bcl-2 family proteins. | dFdCTP | researchgate.netdovepress.comnih.gov | |

| Upregulation of p53 target genes. | dFdCTP | nih.gov | |

| Omics-Based Findings | Altered expression of proteins in DNA damage response and repair. | Gemcitabine & metabolites | rsc.orgfrontiersin.org |

| Changes in metabolic pathways like pyrimidine and pentose phosphate pathways. | Gemcitabine & metabolites | nih.govfrontiersin.org |

Investigations in Complex In Vitro Models (e.g., Organoids, 3D Culture Systems)

To better mimic the in vivo tumor microenvironment, researchers have increasingly turned to complex in vitro models such as organoids and 3D cell cultures. These models offer a more physiologically relevant context to study the effects of gemcitabine and its metabolites.

Patient-derived organoids (PDOs) from gastrointestinal cancers, including pancreatic cancer, have been used to assess drug sensitivity. nih.gov Studies have shown that 3D organoid models can more accurately reflect patient clinical responses to chemotherapy, including gemcitabine-based regimens, compared to traditional 2D cultures. nih.gov The half-maximal inhibitory concentration (IC50) values for gemcitabine are generally higher in 3D organoids, which is attributed to the structural complexity and barriers to drug penetration that are also observed in vivo.

Co-culture models of pancreatic cancer organoids with macrophages have been developed to investigate the role of the tumor microenvironment in gemcitabine resistance. These studies have suggested that macrophages can contribute to resistance by suppressing gemcitabine-induced apoptosis of cancer cells.

Mechanistic Studies in Animal Models (e.g., Xenograft, Genetically Engineered Models)

Animal models, particularly patient-derived xenografts (PDXs) and genetically engineered mouse models (GEMMs), are crucial for studying the in vivo efficacy and mechanisms of action of gemcitabine and its metabolites.

Studies in xenograft models have allowed for the direct measurement of gemcitabine and its metabolites within tumor tissue. Using techniques like mass spectrometry imaging, researchers can visualize the distribution of gemcitabine, dFdCMP, dFdCDP, and dFdCTP within the tumor. These studies have revealed a heterogeneous distribution of the active metabolites, which often differs from the distribution of the parent drug.

The generation of active phosphorylated metabolites has been shown to correlate with sites of high proliferation within the tumor. This indicates that the anticancer effect is dependent on the local metabolic activation of gemcitabine.

Furthermore, studies in pancreatic cancer xenograft models have demonstrated that co-administration of agents that modulate the tumor microenvironment can enhance the delivery and efficacy of gemcitabine. The analysis of intratumoral metabolite levels in these models provides a direct measure of target engagement and can help explain the observed therapeutic outcomes.

Table 2: Summary of Preclinical Findings for Gemcitabine Metabolites in Advanced Models

| Model Type | Key Mechanistic Insights | References |

|---|---|---|

| Organoids / 3D Cultures | More accurately reflect in vivo drug sensitivity with higher IC50 values for gemcitabine. | nih.gov |

| Macrophages in co-culture can confer resistance by inhibiting apoptosis. | ||

| Animal Models (Xenografts/GEMMs) | Heterogeneous intratumoral distribution of active metabolites (dFdCMP, dFdCDP, dFdCTP). | |

| Correlation between the generation of active metabolites and regions of high tumor cell proliferation. | ||

| Intratumoral metabolite levels serve as a measure of target engagement and therapeutic efficacy. | nih.gov |

Monitoring of Molecular Biomarkers of Action and Resistance in Preclinical Settings

The investigation of gemcitabine monophosphate's mechanism of action and the pervasive issue of drug resistance in preclinical models has been significantly advanced by monitoring a range of molecular biomarkers. These biomarkers, primarily proteins and signaling pathways, provide critical insights into cellular responses to the drug, helping to predict sensitivity and elucidate the complex mechanisms underlying therapeutic failure.

A primary focus of these investigations has been the enzymatic machinery responsible for gemcitabine's metabolism. Deoxycytidine kinase (dCK) is the rate-limiting enzyme for the initial phosphorylation of gemcitabine to its monophosphate form. Preclinical studies have consistently demonstrated that a deficiency in dCK is a major mechanism of resistance. For instance, in triple-negative breast cancer cell models, dCK-deficient cells exhibit a resistant phenotype. nih.gov The establishment of gemcitabine-resistant cell lines, such as the MDA-MB-231R, which showed an approximately 13-fold increase in the half-maximal inhibitory concentration (IC50) for gemcitabine compared to its parental line, has been linked to altered expression of metabolic enzymes like dCK. nih.gov Similarly, in meningioma cell lines, a strong correlation has been observed between the expression levels of dCK and the IC50 values for gemcitabine, where higher dCK expression parallels increased sensitivity. oup.com

Another critical biomarker is the human equilibrative nucleoside transporter 1 (hENT1), which is the primary transporter for gemcitabine uptake into cancer cells. Reduced expression of hENT1 has been shown to confer resistance by limiting the intracellular concentration of the drug. In preclinical models of biliary tract cancer, cell lines with higher mRNA and protein levels of hENT1 demonstrated greater sensitivity to gemcitabine, and a linear correlation was found between hENT1 expression and the logarithm of the IC50 value. plos.org Conversely, targeted inhibition of hENT1 using siRNA in extrahepatic cholangiocarcinoma cell lines led to a decrease in gemcitabine sensitivity. nih.gov These findings underscore the importance of hENT1 as a predictive biomarker for gemcitabine efficacy. plos.orgnih.govnih.gov

Ribonucleotide reductase (RRM), particularly its M1 and M2 subunits (RRM1 and RRM2), represents another key class of biomarkers. Gemcitabine diphosphate inhibits RRM, leading to a depletion of the deoxynucleotide pools necessary for DNA synthesis. Consequently, overexpression of RRM1 is a well-documented mechanism of acquired resistance. In pancreatic cancer cell lines, gemcitabine resistance is often associated with increased RRM1 expression. nih.govnih.gov For example, a gemcitabine-resistant Panc-1 cell line showed a 1.6-fold increase in RRM1 protein levels. nih.gov Furthermore, in vivo studies creating a completely gemcitabine-resistant colon tumor model (Colon 26-G) identified RRM1 as the gene with the highest increase in expression, cementing its role as a major determinant of acquired resistance. nih.gov

Beyond individual proteins, aberrant signaling pathways have been identified as crucial mediators of gemcitabine resistance. The Wnt/β-catenin signaling pathway, for instance, has been implicated in chemoresistance in various cancers. In preclinical models of pancreatic cancer, high β-catenin expression has been correlated with reduced sensitivity to gemcitabine in a three-dimensional microenvironment. e-century.us Conversely, activation of the Wnt/β-catenin pathway has been shown to reverse gemcitabine resistance in human osteosarcoma cells by inhibiting autophagy. nih.gov Other signaling pathways, including NF-κB, AKT, MAPK, and HIF-1α, have also been implicated in gemcitabine resistance in in vitro and some in vivo models, offering a broader landscape of potential biomarkers and therapeutic targets.

Table 1: Molecular Biomarkers of Gemcitabine Monophosphate Action and Resistance in Preclinical Models

| Biomarker Category | Biomarker | Role in Gemcitabine Action/Resistance | Key Preclinical Findings | Cancer Model(s) |

|---|---|---|---|---|

| Drug Metabolism & Transport | Deoxycytidine Kinase (dCK) | Activates gemcitabine via phosphorylation. Low expression leads to resistance. | dCK-deficient cells show a resistant phenotype. nih.gov Strong correlation between dCK expression and gemcitabine IC50 values. oup.com | Breast Cancer, nih.gov Meningioma oup.com |

| Human Equilibrative Nucleoside Transporter 1 (hENT1) | Transports gemcitabine into the cell. Low expression limits drug uptake and causes resistance. | Linear correlation between hENT1 expression and gemcitabine IC50. plos.org siRNA knockdown of hENT1 decreases sensitivity. nih.gov | Biliary Tract Cancer, plos.org Extrahepatic Cholangiocarcinoma nih.gov | |

| Drug Target & DNA Repair | Ribonucleotide Reductase M1 (RRM1) | Target of gemcitabine diphosphate. Overexpression is a major mechanism of acquired resistance. | 1.6-fold increase in RRM1 protein in resistant Panc-1 cells. nih.gov Identified as the most highly upregulated gene in an in vivo resistant colon tumor model. nih.gov | Pancreatic Cancer, nih.gov Colon Cancer nih.gov |

| Ribonucleotide Reductase M2 (RRM2) | Subunit of the drug's target enzyme. Overexpression can contribute to resistance. | Upregulation of RRM2 is a known mechanism of gemcitabine resistance. | Pancreatic Cancer | |

| Signaling Pathways | Wnt/β-catenin | Aberrant activation is linked to chemoresistance. | High β-catenin expression correlates with reduced gemcitabine sensitivity. e-century.us Pathway activation can reverse resistance by inhibiting autophagy. nih.gov | Pancreatic Cancer, e-century.us Osteosarcoma nih.gov |

| NF-κB, AKT, MAPK, HIF-1α | Activation of these survival pathways can confer resistance to gemcitabine-induced apoptosis. | Implicated in gemcitabine resistance in various in vitro and in vivo models. | Pancreatic Cancer, Lung Cancer |

Evaluation of Novel Formulation Strategies (e.g., Nanoparticles) for Enhanced Mechanistic Understanding

To overcome the limitations of conventional gemcitabine therapy, such as rapid metabolism, poor cellular uptake, and the development of resistance, various novel formulation strategies have been evaluated in preclinical settings. These advanced delivery systems, particularly nanoparticle-based platforms, not only aim to improve therapeutic efficacy but also provide valuable tools for a deeper mechanistic understanding of the drug's action.

Solid lipid nanoparticles (SLNs) have emerged as a promising carrier for gemcitabine. These are formulated from biocompatible lipids that are solid at physiological temperatures and can encapsulate hydrophilic drugs like gemcitabine. nih.gov Preclinical studies have demonstrated that SLNs can enhance the cytotoxic effects of gemcitabine. For example, gemcitabine-loaded SLNs (Gem-SLNs) with a particle size of approximately 126.1 nm and an entrapment efficiency of 74.83% were developed using a high shear homogenization method. jddtonline.inforesearchgate.net In another study, Gem-SLNs prepared by a double emulsification technique using stearic acid and soy lecithin (B1663433) showed preferential drug targeting to the liver and spleen in vivo. nih.gov By encapsulating gemcitabine, SLNs can protect it from rapid enzymatic deamination in the plasma, sustain its release, and improve its bioavailability. jddtonline.inforesearchgate.net Mechanistically, these formulations can alter the drug's intracellular trafficking, potentially bypassing efflux pumps and delivering a higher payload to the tumor cells. For instance, Gem-SLNs showed significantly higher growth inhibition in primary pancreatic cancer cells compared to free gemcitabine, with IC50 values being markedly lower in both 2D and 3D cell cultures. nih.gov

Lipid-polymer hybrid nanoparticles and liposomal formulations have also been extensively investigated. Gemcitabine-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles (PLGem) and liposomes (GemPo), both around 150 nm in diameter, have been shown to provide sustained drug release for over a week. nih.gov Mechanistic studies comparing these formulations in resistant pancreatic cancer cells revealed that PLGem induced greater cytotoxicity and apoptosis than both liposomes and the free drug. nih.gov Ultrastructural analysis showed that these different nanoformulations led to distinct intracellular trafficking and mechanisms of action. nih.gov More advanced liposomal systems, such as those encapsulating a gemcitabine-phospholipid complex, have achieved high drug loading, uniform particle sizes around 138.5 nm, and demonstrated a 4-fold increase in bioavailability in vivo compared to free gemcitabine. nih.gov